The compound (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest in various scientific fields, including medicinal chemistry. This compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its biological activity and potential therapeutic applications.
This compound can be synthesized through various organic reactions involving specific starting materials such as 4-(diethylamino)benzaldehyde and 2-(2-methylphenyl)hydrazine. The synthesis process typically involves multiple steps to construct the thiazolo[3,2-b][1,2,4]triazole framework.
The compound is classified as a thiazole derivative with significant structural complexity due to the presence of multiple functional groups. It falls under the category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves several key steps:
The molecular formula of this compound is , with a molecular weight of approximately . The structural formula reveals a complex arrangement featuring a thiazole ring fused with a triazole moiety.
Property | Data |
---|---|
Molecular Formula | C23H24N4O3S |
Molecular Weight | 436.5 g/mol |
IUPAC Name | (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
InChI Key | APTIFHAMDODBRD-MOSHPQCFSA-N |
The InChI representation provides insight into the compound's connectivity and stereochemistry:
\text{InChI=1S/C23H24N4O3S/c1-5-26(6-2)17-10-7-15(8-11-17)13-20-22(28)27-23(31-20)24-21(25-27)16-9-12-18(29-3)19(14-16)30-4/h7-14H,5-6H_2,1-4H_3/b20-13-
The compound can participate in various chemical reactions typical for thiazole and triazole derivatives:
These reactions are generally facilitated by appropriate reagents and conditions that promote reactivity without compromising the integrity of the core structure.
The mechanism of action for (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit significant anti-cancer properties through these mechanisms.
The physical properties include solubility in common organic solvents and stability under standard laboratory conditions. Specific melting points and boiling points would need to be determined experimentally.
Chemical properties include reactivity toward oxidizing agents and stability under acidic or basic conditions. These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
This compound has potential applications in:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1